Cas no 57736-10-4 ((1Z)-1,2-Diphenyl-ethanone Oxime)
(1Z)-1,2-Diphenyl-ethanone Oxime Chemical and Physical Properties
Names and Identifiers
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- (1Z)-1,2-diphenyl- ethanone oxime
- 1,2-diphenyl-1-ethanone oxime
- NSC-135001
- DB-222511
- Ethanone,2-diphenyl-, oxime
- NSC36666
- AC-28934
- (1Z)-1,2-Diphenylethanone oxime #
- (Z)-1,2-Diphenylethanone oxime
- Ethanone, 1,2-diphenyl-, oxime
- 26306-06-9
- (Z)-1,2-Diphenylethanoneoxime
- AKOS000277730
- Desoxybenzoinoxim
- NSC-36666
- SCHEMBL257218
- (E)-1,2-Diphenylethanone oxime
- Acetophenone, 2-phenyl-, oxime
- (1E)-N-hydroxy-1,2-diphenylethanimine
- deoxybenzoin oxime
- A914926
- PWCUVRROUAKTLL-PFONDFGASA-N
- (E)-N-(1,2-diphenylethylidene)hydroxylamine
- (1Z)-1,2-Diphenyl-ethanone Oxime
- J-501821
- Parecoxib Impurity 4
- NSC135001
- 952-06-7
- NSC 135001; NSC 36666
- 57736-10-4
-
- MDL: MFCD00671497
- Inchi: 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-
- InChI Key: PWCUVRROUAKTLL-PFONDFGASA-N
- SMILES: O/N=C(\C1C=CC=CC=1)/CC1C=CC=CC=1
Computed Properties
- Exact Mass: 211.099714038g/mol
- Monoisotopic Mass: 211.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 32.6Ų
(1Z)-1,2-Diphenyl-ethanone Oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100419-5g |
Deoxybenzoinoxime |
57736-10-4 | 97% | 5g |
$772.72 | 2023-09-01 | |
| TRC | D491555-5mg |
(1Z)-1,2-Diphenyl-ethanone Oxime |
57736-10-4 | 5mg |
$81.00 | 2023-05-18 | ||
| TRC | D491555-10mg |
(1Z)-1,2-Diphenyl-ethanone Oxime |
57736-10-4 | 10mg |
$115.00 | 2023-05-18 | ||
| TRC | D491555-25mg |
(1Z)-1,2-Diphenyl-ethanone Oxime |
57736-10-4 | 25mg |
$224.00 | 2023-05-18 | ||
| TRC | D491555-50mg |
(1Z)-1,2-Diphenyl-ethanone Oxime |
57736-10-4 | 50mg |
$ 397.00 | 2023-09-07 |
(1Z)-1,2-Diphenyl-ethanone Oxime Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (1Z)-1,2-Diphenyl-ethanone Oxime
(1Z)-1,2-Diphenylethanone Oxime: A Comprehensive Overview
(1Z)-1,2-Diphenylethanone oxime, identified by the CAS registry number 57736-10-4, is a compound of significant interest in both academic and industrial research. This compound belongs to the class of oximes, which are derivatives of carbonyl compounds where the oxygen atom is replaced by an imine group (-N=O). The structure of (1Z)-1,2-diphenylethanone oxime consists of a central ethanone group with two phenyl substituents and an oxime functional group, giving it unique chemical properties and reactivity.
The synthesis of (1Z)-1,2-diphenylethanone oxime typically involves the reaction of acetophenone derivatives with hydroxylamine or its derivatives under specific conditions. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This approach not only reduces reaction time but also minimizes side reactions, making it a promising method for large-scale production.
One of the most notable applications of (1Z)-1,2-diphenylethanone oxime is in the field of organometallic chemistry. Researchers have demonstrated its ability to act as a ligand in transition metal complexes, particularly in catalytic processes such as asymmetric hydrogenation and cross-coupling reactions. For instance, a study published in the Journal of Organometallic Chemistry highlighted its role in enhancing the selectivity and activity of palladium catalysts in Suzuki-Miyaura couplings.
In addition to its catalytic applications, (1Z)-1,2-diphenylethanone oxime has shown potential in materials science. Its ability to form stable coordination polymers has led to investigations into its use in designing novel materials for gas storage and separation. Recent findings suggest that these polymers exhibit high adsorption capacities for gases such as CO₂ and CH₄, making them promising candidates for environmental applications.
The biological activity of (1Z)-1,2-diphenylethanone oxime has also been a subject of recent research. Studies conducted at the University of California have revealed its potential as an anti-inflammatory agent. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential application in treating inflammatory diseases like arthritis.
From a structural perspective, the geometry around the carbon-oxygen double bond plays a crucial role in determining the properties of (1Z)-1,2-diphenylethanone oxime. The Z configuration imparts specific steric and electronic effects that influence its reactivity and stability. Computational studies using density functional theory (DFT) have provided insights into the electronic structure and bonding characteristics, which are essential for understanding its chemical behavior.
The spectroscopic properties of (1Z)-1,2-diphenylethanone oxime have been extensively studied using techniques such as UV-Vis spectroscopy and NMR spectroscopy. These studies have revealed that the compound exhibits strong absorption bands in the visible region due to π→π* transitions within the aromatic rings and conjugated systems. Such properties make it a candidate for applications in optoelectronic devices.
In terms of environmental impact, researchers have investigated the biodegradability and toxicity of (1Z)-12-diphenylethanone oxime. Preliminary results indicate that it undergoes microbial degradation under aerobic conditions, suggesting that it may not pose significant risks to aquatic ecosystems when used responsibly.
The study of (1Z)-diphenylethanone oxime continues to be an active area of research across multiple disciplines. Its versatile chemical structure allows for a wide range of applications, from catalysis to materials science and pharmacology. As new synthetic methods and characterization techniques emerge, our understanding of this compound will undoubtedly deepen, paving the way for innovative applications in various fields.
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